molecular formula C18H16N2O2S B2975031 4-acetyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 886927-25-9

4-acetyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2975031
CAS No.: 886927-25-9
M. Wt: 324.4
InChI Key: QNMZLWCOSHOBEU-UHFFFAOYSA-N
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Description

4-acetyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

  • Formation of Benzothiazole Core: : The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. For example, 2-aminothiophenol can react with 5,6-dimethyl-2-nitrobenzaldehyde in the presence of a catalyst like hydrochloric acid to form 5,6-dimethyl-1,3-benzothiazole.

  • Acetylation: : The benzothiazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetyl group at the 4-position.

  • Amidation: : The final step involves the reaction of the acetylated benzothiazole with 4-aminobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the acetyl or benzamide groups can be replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

4-acetyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

  • Medicinal Chemistry: : The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. Its benzothiazole core is known to interact with various biological targets, making it a promising candidate for drug development.

  • Material Science: : The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its unique electronic properties.

  • Industrial Chemistry: : It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-arylbenzothiazoles: These compounds have similar structures but different substituents at the 2-position, leading to variations in biological activity and applications.

    Benzothiazole-2-carboxamides: These compounds have a carboxamide group at the 2-position, which can influence their chemical reactivity and biological properties.

    Benzothiazole-2-sulfonamides: These compounds have a sulfonamide group at the 2-position, which can enhance their solubility and bioavailability.

Uniqueness

4-acetyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-acetyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-10-8-15-16(9-11(10)2)23-18(19-15)20-17(22)14-6-4-13(5-7-14)12(3)21/h4-9H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMZLWCOSHOBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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